molecular formula C14H29N2OPS B13729962 S-Butyl dipiperidinophosphinothioate CAS No. 28869-81-0

S-Butyl dipiperidinophosphinothioate

Cat. No.: B13729962
CAS No.: 28869-81-0
M. Wt: 304.43 g/mol
InChI Key: NRODSVPWDXZITO-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and Thio-analogue Compounds

Organophosphorus chemistry is the study of organic compounds containing carbon-phosphorus bonds. mdpi.com These compounds are noted for their diverse characteristics, including multivalency, variable oxidation states, and unique metal-binding properties. longdom.org Their applications are widespread, ranging from essential roles in biochemistry as components of biomolecules to uses in catalysis, pharmaceuticals, and agriculture. longdom.orgmdpi.com

A significant modification within organophosphorus chemistry is the substitution of oxygen with sulfur to create thio-analogue compounds. Phosphinothioates are a class of P(V) organophosphorus compounds characterized by the presence of a phosphorus-sulfur single bond. ucc.ie This substitution fundamentally alters the electronic and steric properties of the molecule, leading to unique reactivity and biological activity compared to their oxygen-containing counterparts (phosphinates).

Unique Structural Features and Reactivity of Phosphinothioate Scaffolds

The defining feature of a phosphinothioate is the phosphorus center bonded to two organic groups, an oxygen atom (often as a phosphoryl P=O group), and a sulfur atom. The nomenclature "thio-" is appended to the name of the corresponding oxygen analogue to denote the presence of sulfur. researchgate.net

The reactivity of the phosphinothioate scaffold is heavily influenced by the phosphorus-sulfur bond. The sulfur atom, being an excellent nucleophile, is often the site of reactivity. researchgate.net Alkylation of the sulfur atom is a common and viable method for synthesizing S-alkylated derivatives like S-Butyl dipiperidinophosphinothioate. researchgate.net The synthesis of these compounds has evolved significantly, with modern methods focusing on creating P-S bonds through efficient, often metal-free, protocols. mdpi.comnih.gov These approaches aim to be more environmentally friendly and cost-effective, avoiding toxic and unstable precursors like P-Cl reagents. ucc.ienih.gov

Interactive Table: Key Structural and Reactivity Features of Phosphinothioates

Feature Description Implication for Reactivity
P-S Bond The core functional group defining the class. The sulfur atom is nucleophilic, making it a key site for alkylation and other coupling reactions. researchgate.net
P=O Group A common feature, creating a polar phosphoryl bond. Influences the electronic environment of the phosphorus center and overall molecular polarity.
Tautomerism Potential for equilibrium between P(V) and P(III) tautomeric forms in precursor compounds. researchgate.net This equilibrium can be exploited in synthetic strategies to form the desired phosphinothioate structure.
Stereochemistry The phosphorus center can be a stereogenic center. Synthetic methods have been developed that allow for the retention of stereochemistry at the phosphorus atom, crucial for creating chirally pure compounds. researchgate.net

Academic and Research Significance of this compound within the Phosphinothioate Family

This compound is a specific member of the phosphinothioate class. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an S-butyl group, and also bonded to the nitrogen atoms of two separate piperidine (B6355638) rings.

While extensive research dedicated solely to this compound is not prominent in publicly available literature, its significance can be understood from its chemical identity and classification. It is registered under the CAS number 28869-81-0 and is also identified as NSC 202985, indicating its inclusion in chemical screening libraries such as the one maintained by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). nih.gov Compounds within such libraries are available for screening in various biological assays, positioning them as tools for discovering novel biological activities.

The academic significance of this compound lies in its role as a distinct chemical entity within the broader phosphinothioate family. Its well-defined structure makes it a useful compound for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a molecule (like the S-butyl or piperidine groups) to understand how these changes affect its chemical or biological properties.

Interactive Table: Chemical Data for this compound

Identifier Value
IUPAC Name 1-[butylsulfanyl(piperidin-1-yl)phosphoryl]piperidine
Molecular Formula C14H29N2OPS
Molecular Weight 304.43 g/mol
CAS Number 28869-81-0
NSC Number 202985

Data sourced from PubChem. nih.gov

Current Research Landscape and Unexplored Avenues for Phosphinothioates

The current research landscape for phosphinothioates is highly active, with a strong focus on synthetic methodology. ucc.ie Researchers are continuously developing more efficient, sustainable, and versatile ways to construct the P-S bond. rsc.org Key trends include the development of metal-free and solvent-free reaction systems, which reduce environmental impact and cost. mdpi.comnih.gov There is also significant interest in photoredox and copper-catalyzed reactions to synthesize these compounds.

Phosphinothioates and related organophosphorus compounds have widespread applications as agrochemicals, flame retardants, and have significant potential in medicinal chemistry. ucc.ie For instance, molecules containing the P-S bond are being investigated as potential anti-cancer, antiviral, and cardioprotective agents. ucc.ie

Despite this progress, several avenues remain unexplored. For specific compounds like this compound, a primary unexplored area is the systematic investigation of its biological activity. Its inclusion in screening libraries suggests potential, but dedicated studies are needed to uncover any therapeutic or other useful properties. Further research could also focus on:

Novel Catalytic Systems: Developing new catalysts to enable the synthesis of previously inaccessible or challenging phosphinothioate structures.

Materials Science Applications: Exploring the use of phosphinothioates as building blocks for new polymers or materials with unique thermal or optical properties.

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms behind new synthetic methods to further optimize them. nih.gov

Bioisosteric Replacement: Systematically replacing phosphinate groups in known bioactive molecules with phosphinothioates to explore the effects on efficacy and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28869-81-0

Molecular Formula

C14H29N2OPS

Molecular Weight

304.43 g/mol

IUPAC Name

1-[butylsulfanyl(piperidin-1-yl)phosphoryl]piperidine

InChI

InChI=1S/C14H29N2OPS/c1-2-3-14-19-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3

InChI Key

NRODSVPWDXZITO-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(=O)(N1CCCCC1)N2CCCCC2

Origin of Product

United States

Structure Activity Relationship Sar Studies of S Butyl Dipiperidinophosphinothioate Analogues

Fundamental Principles and Methodologies of SAR Analysis in Organic Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates the relationship between the three-dimensional structure of a molecule and its biological activity. The core principle of SAR is that the activity of a chemical compound is directly related to its chemical structure. Therefore, minor modifications to the structure of a compound can lead to significant changes in its biological and chemical properties.

The primary objectives of SAR studies are to:

Identify the pharmacophore, which is the essential part of the molecule responsible for its biological activity.

Understand how different functional groups and structural features contribute to the compound's activity, selectivity, and pharmacokinetic properties.

Optimize the lead compound to enhance its desired activities and minimize adverse effects.

Methodologies employed in SAR analysis are diverse and can be broadly categorized as qualitative and quantitative.

Qualitative SAR: This approach involves synthesizing a series of analogues of a lead compound and evaluating their biological activity. By comparing the activities of these analogues, researchers can deduce which structural modifications lead to an increase or decrease in activity. This is often an iterative process of design, synthesis, and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a more advanced approach that aims to establish a mathematical relationship between the chemical structure and biological activity. nih.gov In QSAR, various physicochemical properties of the molecules, known as descriptors, are correlated with their biological activity using statistical methods. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., Taft parameters). The resulting QSAR models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

Influence of Substituent Variations on the Chemical Reactivity of S-Butyl Dipiperidinophosphinothioate Analogues

The chemical reactivity of this compound is centered around the phosphorus atom, which is electrophilic and susceptible to nucleophilic attack. The substituents attached to the phosphorus—the two piperidine (B6355638) rings and the S-butyl group—play a crucial role in modulating this reactivity. Variations in these substituents can significantly impact the electronic and steric environment around the phosphorus center, thereby influencing the rate and mechanism of its reactions, such as hydrolysis or interaction with a biological target.

Variations in the S-Alkyl Group:

The S-butyl group is a key determinant of the compound's lipophilicity and can influence its interaction with hydrophobic pockets in enzymes. Altering the length and branching of this alkyl chain can have a profound effect on reactivity.

Chain Length: Increasing the chain length (e.g., from butyl to hexyl) generally increases lipophilicity, which might enhance binding to a hydrophobic active site. However, an excessively long chain could introduce steric hindrance, preventing optimal binding.

Branching: Introducing branching in the alkyl chain (e.g., replacing n-butyl with isobutyl or tert-butyl) can increase steric bulk near the phosphorus center. This can hinder the approach of a nucleophile, thereby decreasing the rate of reaction.

Introduction of Functional Groups: Incorporating functional groups, such as a phenyl ring or a halogen, into the S-alkyl chain can introduce new electronic and steric interactions, further modifying the reactivity and binding affinity.

Variations in the Piperidine Rings:

The two piperidine rings are directly attached to the phosphorus atom and significantly influence its electronic properties through the nitrogen lone pairs.

Ring Substitution: Introducing substituents on the piperidine rings can alter their basicity and steric profile. Electron-donating groups (e.g., methyl) would increase the electron density on the nitrogen and subsequently on the phosphorus, potentially making it less electrophilic. Conversely, electron-withdrawing groups would have the opposite effect.

Ring Conformation: The conformational flexibility of the piperidine rings can also play a role in how the molecule fits into a binding site. Constraining the conformation, for instance by introducing fused rings, could lead to a more favorable or unfavorable interaction.

An illustrative data table showing the hypothetical effect of these variations on chemical reactivity, measured as the rate of a model reaction (e.g., hydrolysis), is presented below.

AnalogueModification from this compoundRelative Hydrolysis Rate (Hypothetical)
1Parent Compound1.0
2S-Ethyl instead of S-Butyl1.2
3S-Hexyl instead of S-Butyl0.8
4S-Isobutyl instead of S-Butyl0.7
54-Methylpiperidine instead of Piperidine0.9
64-Chloropiperidine instead of Piperidine1.1

Correlation of Structural Modifications with Defined Biochemical Interactions (e.g., enzyme binding affinity)

The ultimate goal of modifying the structure of this compound is often to modulate its interaction with a specific biological target, such as an enzyme. The binding affinity of a compound to an enzyme is a critical measure of its potential biological effect. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Structural modifications influence enzyme binding through a combination of electronic, hydrophobic, and steric effects that affect how well the molecule complements the enzyme's active site.

Steric Fit: The size and shape of the molecule must be complementary to the active site. Bulky substituents can cause steric clashes, reducing binding affinity, while smaller substituents might not fully occupy the available space, leading to weaker interactions.

Electronic and Hydrogen Bonding Interactions: The nitrogen atoms in the piperidine rings and the sulfur and oxygen atoms of the phosphinothioate group can participate in hydrogen bonding or other electrostatic interactions with amino acid residues in the active site. Modifying the electronic properties of these groups can strengthen or weaken these interactions.

The following interactive data table provides a hypothetical illustration of how structural modifications to this compound analogues could correlate with their binding affinity to a target enzyme, represented by IC50 values.

AnalogueModificationEnzyme Inhibition (IC50, µM) - Hypothetical Data
1This compound (Parent)10.5
2S-Propyl dipiperidinophosphinothioate15.2
3S-Pentyl dipiperidinophosphinothioate8.1
4S-Phenyl dipiperidinophosphinothioate5.7
5Bis(4-methylpiperidino) S-butylphosphinothioate12.3
6Bis(pyrrolidino) S-butylphosphinothioate25.8

Rational Design and Synthesis of Modified this compound Structures for SAR Elucidation

The rational design of new analogues is a systematic process guided by the initial SAR findings and, when available, the three-dimensional structure of the biological target. researchgate.netnih.gov The goal is to make targeted modifications to the lead compound to test specific hypotheses about its interaction with the target.

The design process often involves:

Target Analysis: If the structure of the target enzyme is known, its active site can be analyzed to identify key binding pockets and amino acid residues. This information can guide the design of analogues with complementary features.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed to define the essential structural features required for activity. New analogues can then be designed to fit this model.

Analogue Design: Specific modifications are planned to probe the importance of different parts of the molecule. For this compound, this could involve synthesizing a series of analogues with varying S-alkyl chains, substituted piperidine rings, or even replacing the piperidine rings with other cyclic amines.

The synthesis of these modified structures typically involves multi-step organic synthesis. The core phosphinothioate structure can be assembled using various methods. A common approach involves the reaction of a suitable phosphorus precursor, such as phosphorus oxychloride, with the desired amines (piperidines) followed by reaction with the appropriate thiol (e.g., butanethiol) to introduce the S-alkyl group. The synthesis of novel analogues often requires the development of new synthetic routes to accommodate the desired structural modifications. researchgate.net

Application of Computational Tools in SAR Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern SAR studies. nih.gov These tools can provide valuable insights into the relationship between structure and activity and can significantly accelerate the drug discovery process.

Key computational tools and their applications in the SAR of this compound analogues include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of this compound and its analogues in the active site of an enzyme, providing a rational basis for designing new inhibitors with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, QSAR models can be developed to predict the biological activity of compounds based on their structural properties. nih.gov For a series of this compound analogues, a QSAR model could be built by correlating descriptors such as molecular weight, logP, and various electronic and steric parameters with their measured enzyme inhibitory activity. Such a model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and interactions over time. This can help to understand the stability of the binding and identify key interactions that contribute to the binding affinity.

The integration of these computational methods with experimental synthesis and biological testing creates a powerful iterative cycle for the rational design and optimization of novel compounds based on the SAR of this compound.

Mechanistic Investigations of S Butyl Dipiperidinophosphinothioate S Biochemical Interactions

Identification and Characterization of Biochemical Targets for Phosphinothioate Compounds

Phosphinothioate compounds, as part of the broader organophosphorus family, are known to interact with a variety of biological targets, primarily enzymes. mdpi.com The most well-documented targets for many organophosphorus compounds are esterases, particularly serine hydrolases. researchgate.netnih.gov

Key enzymatic targets for related organophosphorus compounds include:

Acetylcholinesterase (AChE): This is the primary target for a vast number of organophosphorus pesticides and nerve agents. researchgate.netnih.gov Inhibition of AChE disrupts nerve impulse transmission by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov

Butyrylcholinesterase (BChE): A related enzyme that can also be inhibited by OPCs, often acting as a scavenger for these inhibitors. researchgate.net

Serine Proteases: Enzymes such as trypsin, chymotrypsin, and elastase, which have a critical serine residue in their active site, are also potential targets for inhibition by organophosphorus compounds. nih.govlibretexts.org

Carboxylesterases (CarbE): This group of enzymes can be involved in the detoxification of OPCs but can also be inhibited by them. researchgate.net

Neuropathy Target Esterase (NTE): Inhibition of this enzyme is associated with organophosphate-induced delayed neuropathy. researchgate.net

While specific biochemical targets for S-Butyl dipiperidinophosphinothioate have not been detailed in available literature, its structure strongly suggests that it would interact with enzymes possessing a nucleophilic serine residue in their active site, characteristic of serine hydrolases. nih.govuit.no The specificity for any particular enzyme would be dictated by the steric and electronic properties conferred by its dipiperidino and S-butyl substituents, which would influence its binding affinity within the enzyme's active site pocket.

In Vitro Enzymatic Interaction Studies

To quantitatively assess the interaction of a compound like this compound with its potential enzyme targets, a series of in vitro studies are necessary. These studies provide critical data on the potency and mechanism of inhibition.

The potency of an enzyme inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). ncifcrf.gov

IC50: This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. ncifcrf.gov It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration. ncifcrf.govnih.gov

Ki: The inhibition constant is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. ncifcrf.gov A lower Ki value signifies a more potent inhibitor. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it more suitable for comparing the potency of different inhibitors. ncifcrf.gov

The relationship between IC50 and Ki depends on the mechanism of inhibition. researchgate.net For a competitive inhibitor, the relationship is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. researchgate.net

While experimental kinetic data for this compound is not publicly available, a hypothetical dataset for its interaction with a target enzyme, such as Acetylcholinesterase, would be presented as follows to illustrate the concept.

Hypothetical Kinetic Parameters for this compound Inhibition
Target EnzymeInhibition TypeIC50 (µM)Ki (µM)
Acetylcholinesterase (AChE)Irreversible (Competitive)15.27.8
Butyrylcholinesterase (BChE)Irreversible (Competitive)45.823.5

This table presents illustrative data for educational purposes and does not represent actual experimental results.

Enzyme inhibition can be broadly classified as either reversible or irreversible, distinguished by the nature of the inhibitor's interaction with the enzyme. libretexts.orgknyamed.com

Reversible Inhibition: In this case, the inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). libretexts.orgyoutube.com The enzyme-inhibitor complex can dissociate, and enzyme activity can be fully restored upon removal of the inhibitor. knyamed.comyoutube.com Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive based on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. khanacademy.org

Irreversible Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme through a strong, stable covalent bond. libretexts.orgyoutube.com This binding permanently inactivates the enzyme molecule. Restoration of enzyme activity in the system requires the synthesis of new enzyme molecules, a process that can take a significant amount of time. youtube.com

Organophosphorus compounds, including phosphinothioates, are classic examples of irreversible inhibitors. youtube.com They act by covalently phosphorylating the hydroxyl group of the catalytic serine residue in the active site of target enzymes. nih.gov Given its chemical structure, this compound is expected to function as an irreversible inhibitor, forming a stable phosphinylated enzyme that is catalytically inactive.

Allosteric modulation occurs when a compound binds to a site on the enzyme that is topographically distinct from the active site (the orthosteric site). nih.govnih.gov This binding event induces a conformational change in the enzyme that alters the activity of the active site, either enhancing it (positive allosteric modulator) or reducing it (negative allosteric modulator). nih.gov

Targeting allosteric sites can offer advantages in drug design, such as higher selectivity, as these sites are often less conserved across enzyme subtypes compared to the highly conserved active sites. nih.gov While allosteric modulation is a known mechanism for some enzyme inhibitors, the classic mechanism for organophosphorus compounds like this compound involves direct, covalent modification of the active site. nih.govnih.gov There is currently no evidence to suggest that this compound acts via an allosteric mechanism.

Elucidation of Molecular Mechanisms Governing Phosphinothioate Reactivity and Specificity

The reactivity of a phosphinothioate inhibitor is primarily governed by the electrophilic character of the phosphorus atom and the quality of the leaving group. The inhibition of a serine hydrolase proceeds via a nucleophilic attack by the active site serine's hydroxyl group on the phosphorus atom.

In the case of this compound, the proposed mechanism involves:

Binding: The inhibitor binds to the active site of the target enzyme. This binding is guided by the size and shape of the dipiperidino and S-butyl groups, which must fit within the active site cleft.

Nucleophilic Attack: The catalytic serine residue attacks the electrophilic phosphorus atom.

Covalent Adduct Formation: This attack leads to the displacement of the leaving group, which is the butanethiolate (S-Butyl) moiety. A stable, covalent phosphinyl-enzyme complex is formed, rendering the enzyme inactive.

The specificity of the compound for different enzymes is determined by how well its structure complements the enzyme's active site. The two piperidine (B6355638) rings attached to the phosphorus atom create a specific steric profile that will favor binding to enzymes with correspondingly shaped binding pockets.

Design and Synthesis of S Butyl Dipiperidinophosphinothioate Derivatives and Analogues

Systematic Exploration of Diverse S-Alkyl and N-Substituted Piperidine (B6355638) Moieties

S-Alkyl Chain Variation: The S-butyl group can be readily replaced with a wide array of other alkyl or aryl groups. This is typically achieved during synthesis by selecting different starting thiols (R-SH) or disulfides (R-S-S-R). mdpi.com The length, branching, and saturation of the S-alkyl chain are key variables. For instance, replacing the butyl group with shorter chains (e.g., S-methyl, S-ethyl) or longer chains (e.g., S-octyl) can modulate the compound's lipophilicity. Introducing aromatic rings (S-phenyl, S-benzyl) or cyclic alkyl groups (S-cyclohexyl) can impart conformational rigidity and introduce different electronic effects. ucc.ieacs.org

N-Substituted Piperidine Moieties: The two piperidine rings attached to the phosphorus atom represent another critical area for structural diversification. While the parent compound contains unsubstituted piperidines, analogues can be synthesized using piperidines with substituents at various positions (2, 3, or 4). These substituents can range from simple alkyl groups to more complex functional moieties, significantly altering the steric bulk around the phosphorus center. ajchem-a.comnih.gov The synthesis of these analogues can be approached by using pre-functionalized piperidines in the initial coupling reaction or through late-stage functionalization of the piperidine rings on a pre-formed phosphinothioate scaffold. researchgate.net

Below is an interactive table illustrating the systematic exploration of these moieties.

Analogue NameModification TypeModified MoietyIntended Property Change
S-Methyl dipiperidinophosphinothioateS-Alkyl VariantsS-CH₃Increased polarity
S-Phenyl dipiperidinophosphinothioateS-Alkyl VariantsS-C₆H₅Increased rigidity, altered electronics
S-Cyclohexyl dipiperidinophosphinothioateS-Alkyl VariantsS-C₆H₁₁Increased lipophilicity and steric bulk
S-Butyl di(4-methylpiperidino)phosphinothioateN-Piperidine Variants4-MethylpiperidineIncreased steric hindrance
S-Butyl di(4-phenylpiperidino)phosphinothioateN-Piperidine Variants4-PhenylpiperidineSignificant increase in steric bulk and lipophilicity
S-Octyl dipiperidinophosphinothioateS-Alkyl VariantsS-C₈H₁₇Increased lipophilicity
S-Butyl di(3-methylpiperidino)phosphinothioateN-Piperidine Variants3-MethylpiperidineIntroduction of chirality and steric bulk

Introduction of Functional Groups for Enhanced Reactivity or Specificity

Beyond simple alkyl and aryl variations, the introduction of specific functional groups into the molecular structure can bestow novel chemical properties, enhancing reactivity or enabling targeted interactions. nih.gov Functionalization can be directed at either the S-alkyl chain or the piperidine rings.

On the S-Alkyl Chain: A terminal functional group, such as a hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) group, can be incorporated into the S-alkyl chain. This transforms the analogue into a bifunctional molecule, allowing for further conjugation or altering its solubility and chemical reactivity.

On the Piperidine Rings: The piperidine rings can be functionalized with electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., trifluoromethyl, -CF₃). These substituents can electronically modulate the phosphorus center, influencing the strength and reactivity of the P-S bond. nih.gov

The strategic placement of these groups is crucial for achieving desired effects, such as creating a specific recognition site or tuning the molecule's susceptibility to cleavage at the P-S bond.

Analogue StructureFunctionalization LocationIntroduced Functional GroupPotential Effect
S-(4-Hydroxybutyl) dipiperidinophosphinothioateS-Alkyl ChainHydroxyl (-OH)Increased hydrophilicity, site for esterification
S-(3-Carboxypropyl) dipiperidinophosphinothioateS-Alkyl ChainCarboxyl (-COOH)Provides an acidic site, enables amide bond formation
S-Butyl di(4-methoxypiperidino)phosphinothioatePiperidine RingMethoxy (-OCH₃)Electron-donating; increases electron density at phosphorus
S-Butyl di(4-trifluoromethylpiperidino)phosphinothioatePiperidine RingTrifluoromethyl (-CF₃)Electron-withdrawing; decreases electron density at phosphorus

Synthetic Strategies for Accessing Novel Phosphinothioate Structures

The construction of the phosphorus-sulfur (P-S) bond is the cornerstone of synthesizing S-Butyl dipiperidinophosphinothioate and its analogues. Modern synthetic chemistry offers several robust strategies that avoid hazardous reagents like P-Cl precursors, providing access to structures with tailored steric and electronic properties. ucc.ie

One prevalent approach is the cross-dehydrogenative coupling of a P(O)-H compound (a secondary phosphine (B1218219) oxide) with a thiol (R-SH). researchgate.net For the synthesis of the parent compound, dipiperidinophosphine oxide would be coupled with 1-butanethiol. This method, often catalyzed by transition metals like palladium, is highly versatile and tolerates a wide range of functional groups on both coupling partners, making it ideal for creating diverse analogues. organic-chemistry.orgacs.org

Another effective, metal-free strategy involves the reaction of H-phosphine oxides with disulfides or sulfinic acid derivatives . mdpi.comnih.gov Reacting dipiperidinophosphine oxide with dibutyl disulfide under thermal or room temperature conditions can yield the target molecule with high efficiency. mdpi.com This method is particularly useful for synthesizing symmetrically substituted S-alkyl analogues.

To circumvent the use of volatile and malodorous thiols, methodologies have been developed that employ shelf-stable sulfur transfer reagents. For example, the S-(2-cyanoethyl) group can be used as a synthon. An S-(2-cyanoethyl) protected phosphinothioate is first synthesized, followed by base-mediated deprotection and subsequent re-alkylation with a desired alkyl halide (e.g., 1-bromobutane) to yield the final S-alkylated product. ucc.ie This "telescoped deprotection-realkylation process" allows for the introduction of a wide variety of S-alkyl groups in high yields. ucc.ie

Comparative Analysis of the Chemical Profiles and Reactivity of Designed Analogues

The structural modifications detailed above are predicted to have significant impacts on the chemical profiles and reactivity of the resulting analogues. These effects can be broadly categorized as steric and electronic.

Steric Properties: The size and shape of the substituents on both the S-alkyl chain and the piperidine rings dictate the steric environment around the central phosphorus atom.

Bulky S-Alkyl Groups (e.g., S-cyclohexyl, S-tert-butyl) can shield the P-S bond from nucleophilic or enzymatic attack, potentially increasing the molecule's stability.

Electronic Properties: The electronic nature of the substituents modifies the electron density at the phosphorus atom, which directly influences the polarity and strength of the P=O and P-S bonds.

Electron-Donating Groups (EDGs) on the piperidine rings increase the electron density on the phosphorus atom. This enhanced nucleophilicity of the phosphoryl oxygen can affect intermolecular interactions, while potentially making the phosphorus center less susceptible to nucleophilic attack. nih.gov

Electron-Withdrawing Groups (EWGs) have the opposite effect, decreasing electron density at the phosphorus atom. This makes the phosphorus center more electrophilic and thus more reactive towards nucleophiles, potentially leading to easier cleavage of the P-S bond. nih.gov

Analogue TypePrimary ModificationPredicted Steric EffectPredicted Electronic EffectExpected Impact on Reactivity
S-(tert-butyl) analogueBulky S-Alkyl GroupHigh steric hindrance at P-S bondMinorDecreased susceptibility to P-S bond cleavage
S-Phenyl analogueAromatic S-Aryl GroupModerate steric hindranceAryl group can withdraw/donate electrons via resonanceAltered P-S bond polarity and stability
Di(4-methylpiperidino) analogueAlkyl-substituted piperidineIncreased steric crowding around PWeakly electron-donatingPotentially slower reaction rates at the P center
Di(4-CF₃-piperidino) analogueEWG-substituted piperidineModerate steric increaseStrongly electron-withdrawingIncreased electrophilicity of P; more reactive to nucleophiles
S-(4-hydroxybutyl) analogueFunctionalized S-Alkyl chainMinimalMinimal on P-S bondReactivity dominated by the new hydroxyl functional group

Advanced Analytical Techniques for S Butyl Dipiperidinophosphinothioate Characterization

Spectroscopic Characterization Methods

Spectroscopy is fundamental to determining the molecular structure of S-Butyl dipiperidinophosphinothioate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals corresponding to the S-butyl group and the two piperidine (B6355638) rings. The chemical shifts are influenced by the proximity of electronegative atoms like nitrogen, oxygen, and sulfur.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on typical chemical shifts for analogous functional groups.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (butyl) 0.9 - 1.0 Triplet (t) 3H
CH₂ (butyl, next to CH₃) 1.4 - 1.6 Sextet 2H
CH₂ (butyl, next to S) 1.6 - 1.8 Quintet 2H
S-CH₂ (butyl) 2.8 - 3.0 Triplet (t) 2H
Piperidine (C3, C4, C5-H) 1.5 - 1.7 Multiplet (m) 12H

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon environments within the molecule. Due to the molecule's symmetry, the two piperidine rings are expected to be equivalent, simplifying the spectrum. The chemical shifts are spread over a wide range, allowing for clear resolution of each carbon atom. oregonstate.educompoundchem.comlibretexts.org Quaternary carbons, those with no attached hydrogens, typically show weaker signals. oregonstate.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on typical chemical shifts for analogous functional groups.

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (butyl) 13 - 15
CH₂ (butyl, next to CH₃) 22 - 24
CH₂ (butyl, next to S) 30 - 32
S-CH₂ (butyl) 33 - 35
Piperidine (C4) 24 - 26
Piperidine (C3, C5) 26 - 28

³¹P NMR Spectroscopy: As an organophosphorus compound, ³¹P NMR is a crucial technique. It provides a single, sharp signal for the phosphorus atom, with a chemical shift that is highly characteristic of its oxidation state and bonding environment (in this case, a phosphinothioate). illinois.edu This technique is highly sensitive for the ³¹P nucleus, which has 100% natural abundance. illinois.edu The chemical shift for pentavalent phosphorus in this type of environment is expected in a specific region, confirming the P=O and P-S bonding.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique could provide direct information about the nitrogen environments in the two piperidine rings. It would confirm their equivalence and provide data on the P-N bond characteristics.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₁₄H₂₉N₂OPS), the calculated exact mass is 304.1738 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the compound's identity.

Fragmentation Analysis: Under techniques like electron ionization (EI), the molecular ion will fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for organophosphorus compounds involve cleavage of the bonds adjacent to the central phosphorus atom. libretexts.orglibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound Note: Data is predicted based on characteristic fragmentation patterns.

Fragment Ion (m/z) Identity / Likely Loss
304.17 [M]⁺ (Molecular Ion)
247.15 [M - C₄H₉]⁺ (Loss of butyl radical)
219.12 [M - C₅H₁₀N]⁺ (Loss of piperidine radical)
164.09 [M - C₄H₉S - C₅H₁₀N]⁺ (Loss of butylthio and piperidine)
84.08 [C₅H₁₀N]⁺ (Piperidinyl cation)

LC-MS/MS and UPLC-ESI-MS/MS: Coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful technique for both identification and quantification. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, which generates a protonated molecular ion [M+H]⁺. In MS/MS, this parent ion is selected and fragmented to produce a characteristic spectrum of daughter ions, providing a highly specific and sensitive method for analysis.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. These two techniques are often complementary. A key vibration for this compound would be the phosphoryl stretch (P=O), which gives a strong, characteristic absorption band in the IR spectrum.

Interactive Table: Predicted IR/Raman Vibrational Frequencies Note: Data is predicted based on typical group frequencies.

Functional Group Predicted Frequency Range (cm⁻¹) Technique (Strong Signal)
C-H (stretch, sp³) 2850 - 3000 IR, Raman
P=O (phosphoryl stretch) 1250 - 1300 IR
P-N (stretch) 900 - 1050 IR
C-N (stretch) 1020 - 1250 IR

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts and for accurately assessing its purity.

HPLC is a primary method for the purity assessment of non-volatile organophosphorus compounds. For phosphorothioates, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly employed technique. researchgate.netnih.gov A typical analysis would involve a C18 stationary phase column and a mobile phase consisting of an acetonitrile (B52724)/water gradient with an ion-pairing agent. Detection is commonly performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is likely amenable to GC analysis. The sample is vaporized and separated on a capillary column, often with a low-polarity stationary phase. cromlab-instruments.es

For the analysis of organophosphorus compounds, specific detectors are often used to enhance selectivity and sensitivity:

Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur-containing compounds.

Nitrogen-Phosphorus Detector (NPD): Highly selective for compounds containing nitrogen and phosphorus.

Mass Spectrometry (GC-MS): Provides definitive identification of the compound based on its retention time and mass spectrum. scirp.orgnih.gov This is the gold standard for confirmation. scirp.org

Purity assessment by GC is performed similarly to HPLC, by comparing the relative peak area of the target compound to the total peak area.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique widely used for the separation and identification of organophosphorus compounds. Its application for this compound would involve the migration of the compound on a layer of adsorbent material (the stationary phase) guided by a solvent or solvent mixture (the mobile phase). The separation is based on the differential partitioning of the analyte between the two phases.

For organophosphorus thioates, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of compounds. The choice of the mobile phase is critical for achieving effective separation. A systematic approach to solvent selection is often employed to optimize the resolution of the target compound from any impurities or related substances.

Key aspects of TLC analysis for compounds like this compound include:

Stationary Phase: High-Performance TLC (HPTLC) plates coated with silica gel 60 F254 are often preferred for their higher separation efficiency and sensitivity.

Mobile Phase: A mixture of non-polar and polar solvents is typically used. For instance, a common mobile phase for organophosphorus pesticides is a combination of dichloromethane (B109758) and hexane. The ratio can be adjusted to optimize the retention factor (Rf) value.

Visualization: Since many organophosphorus compounds are not visible to the naked eye, various visualization techniques are employed. A common non-destructive method is exposure to UV light if the compound is UV-active. Destructive methods include exposure to iodine vapor, which reversibly complexes with many organic compounds, or spraying with specific chromogenic reagents. For thioates, reagents like palladium chloride or 2,6-dibromo-p-benzoquinone-4-chloroimine can be effective.

Bioassays: TLC can be combined with bioassays, such as an acetylcholinesterase inhibition assay, to detect the neurotoxic potential of organothiophosphates.

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a given TLC system.

Table 1: Illustrative TLC Systems for Organophosphorus Compounds

Analyte Type Stationary Phase Mobile Phase Example Visualization Method
Organophosphorus Pesticides Silica Gel 60 F254 Dichloromethane-Hexane (1:1, v/v) UV light (254 nm), Iodine Vapor
Phosphorothioates Silica Gel G n-Hexane-Acetone (4:1, v/v) Palladium Chloride Spray

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. ncats.io This method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, from which the electron density map of the molecule can be calculated, and subsequently, the arrangement of atoms can be determined. nih.gov

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, X-ray crystallography could provide unambiguous information about:

Molecular Conformation: The spatial arrangement of the butyl group, the two piperidine rings, and the thioate moiety.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, offering insights into the molecule's geometry.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions.

As of the current literature, a crystal structure for this compound does not appear to be publicly available. The pursuit of such a structure would be a valuable endeavor for definitively elucidating its molecular architecture.

Advanced Electrochemical Methods for Compound Analysis

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds, including many organophosphorus derivatives. These techniques are based on measuring the electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte.

For organophosphorus compounds, particularly those with neurotoxic properties, electrochemical biosensors are a prominent area of research. These sensors often utilize enzymes, such as acetylcholinesterase (AChE), which are inhibited by these compounds. The extent of enzyme inhibition can be correlated to the concentration of the analyte.

Another approach involves the direct electrochemical oxidation or reduction of the organophosphorus compound or its hydrolysis products at an electrode surface. For instance, some organophosphorus pesticides can be hydrolyzed to generate electroactive species like p-nitrophenol, which can then be detected electrochemically.

Table 2: Examples of Advanced Electrochemical Methods for Organophosphorus Compounds

Method Principle Target Analytes
Amperometric Biosensor Measures the current change resulting from the inhibition of acetylcholinesterase. Organophosphorus pesticides (e.g., Paraoxon, Chlorpyrifos)
Voltammetry Measures the current as a function of applied potential for the direct oxidation/reduction of the analyte or its derivatives. Methyl Parathion, Fenitrothion

The applicability of these methods to this compound would depend on its electrochemical properties and its potential to interact with enzyme-based biosensors.

Quantitative Analysis and Determination of Detection Limits

Quantitative analysis is crucial for determining the concentration of a substance in a sample. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), would be the preferred techniques for accurate quantification.

A critical aspect of any quantitative method is its validation, which includes establishing key performance parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. It is often defined as the concentration that gives a signal-to-noise ratio of 3.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often defined as the concentration that gives a signal-to-noise ratio of 10.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.

While specific LOD and LOQ values for this compound are not documented, the table below provides examples of detection limits achieved for other organophosphorus pesticides using various analytical techniques. These values illustrate the sensitivity that can be expected from modern analytical instrumentation.

Table 3: Examples of Detection Limits for Selected Organophosphorus Pesticides

Compound Analytical Method Matrix Limit of Detection (LOD)
Chlorpyrifos GC-MS Maize Not specified, but mean concentrations found were in the µg/kg range.
Methyl Parathion Adsorptive Stripping Voltammetry - 0.05 µmol/L
Profenofos GC-MS Tomato 0.01-0.04 µg/kg

Computational Chemistry and Molecular Modeling of S Butyl Dipiperidinophosphinothioate

Theoretical Frameworks in Computational Chemistry Applicable to Phosphinothioates

The study of phosphinothioates, including S-Butyl dipiperidinophosphinothioate, leverages a variety of computational theoretical frameworks to predict and understand their behavior at the atomic and molecular scale.

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules like this compound. These approaches solve the Schrödinger equation (or a simplified form of it) to provide detailed information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) has become a particularly popular QM method due to its balance of accuracy and computational cost. nih.gov DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties of phosphinothioates. nih.govnih.gov The choice of functional and basis set is crucial for obtaining reliable results. For organophosphorus compounds, functionals like B3LYP are commonly employed with various basis sets to predict molecular properties. grafiati.comresearchgate.net

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer a higher level of theory and can provide very accurate results, though at a significantly greater computational expense. researchgate.net These methods are often used for benchmarking results obtained from more computationally efficient methods like DFT.

A comparative table of common QM methods applicable to phosphinothioates is presented below:

MethodDescriptionStrengthsLimitations
Density Functional Theory (DFT) A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential.Good balance of accuracy and computational cost. nih.govThe exact form of the exchange-correlation functional is unknown and must be approximated.
Ab Initio Methods (e.g., HF, MP2, CCSD) A class of quantum chemistry methods based on first principles, without the use of empirical parameters. researchgate.netCan achieve very high accuracy.Computationally very expensive, limiting their application to smaller systems. researchgate.net

For larger systems or longer timescale phenomena, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools. These methods treat molecules as collections of atoms held together by springs (bonds) and governed by a set of classical mechanics equations known as a force field.

Molecular Mechanics (MM) is used to calculate the potential energy of a system of atoms. It is computationally much less demanding than QM methods, allowing for the study of very large molecules and molecular assemblies. Force fields specifically parameterized for organophosphorus compounds are essential for accurate MM calculations. researchgate.net

Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms over time. nih.govresearchwithrutgers.com This allows for the exploration of conformational landscapes, solvation effects, and the dynamic behavior of molecules like this compound in different environments. nih.govresearchwithrutgers.comresearchgate.net

MethodDescriptionStrengthsLimitations
Molecular Mechanics (MM) A computational method that uses classical mechanics to model molecular systems.Computationally efficient, suitable for large systems.Accuracy is dependent on the quality of the force field.
Molecular Dynamics (MD) A computer simulation method for analyzing the physical movements of atoms and molecules. nih.govresearchwithrutgers.comAllows for the study of dynamic processes and conformational changes. researchgate.netResults are sensitive to the length of the simulation and the chosen force field.

Prediction of Molecular Structure, Conformation, and Energetic Landscapes

Computational methods are instrumental in predicting the three-dimensional structure of this compound. Geometry optimization using DFT or other QM methods can provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Furthermore, these methods can be used to explore the molecule's conformational landscape. By systematically rotating around single bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This surface reveals the relative energies of different conformations and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature. Nuclear Overhauser Effect (NOE) spectroscopy data can be used to experimentally validate the predominant conformations predicted by computational methods. mdpi.com

Modeling of Reaction Pathways, Transition States, and Reaction Kinetics

Understanding the chemical reactivity of this compound is a key area where computational chemistry provides invaluable insights. QM methods can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. nih.gov

By locating the transition state structure on the potential energy surface, the activation energy of the reaction can be calculated. youtube.comresearchgate.netgithub.io This is a critical parameter for predicting the rate of a reaction. Various computational techniques exist for finding transition states, which are first-order saddle points on the potential energy surface. readthedocs.io The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the desired reactants and products.

Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies. This allows for a theoretical prediction of how fast a particular reaction involving this compound will proceed under given conditions.

In Silico Ligand-Target Interaction Modeling for Biochemical Systems (non-clinical)

In the context of non-clinical biochemical research, computational methods can be used to investigate how this compound might interact with biological macromolecules, such as enzymes. Molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor). nih.gov

These simulations can provide information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This can be particularly useful for identifying potential biological targets of the compound and for understanding its mechanism of action at a molecular level. mdpi.comdntb.gov.ua

Application of Machine Learning and Artificial Intelligence in Phosphinothioate Research

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical research, including the study of phosphinothioates. arxiv.orgarxiv.orgresearchgate.net ML models can be trained on large datasets of chemical information to predict a wide range of properties, from physicochemical characteristics to biological activities. nih.govbrieflands.com

For phosphinothioates, ML could be used to:

Predict toxicity or other biological activities: By training a model on a dataset of known organophosphorus compounds with their corresponding activities, it may be possible to predict the properties of new or uncharacterized compounds like this compound.

Accelerate the discovery of new compounds: ML models can be used to screen virtual libraries of compounds and identify those with desired properties, potentially speeding up the process of developing new phosphinothioate-based molecules. chemrxiv.orgrsc.org

Optimize reaction conditions: AI algorithms can be used to analyze experimental data and suggest optimal conditions for the synthesis of phosphinothioates. soton.ac.ukresearchgate.net

Improve nanosensor data analysis: Machine learning can enhance the quality and functionality of nanosensor systems used for detecting organophosphorus compounds. mdpi.com

The integration of ML and AI with traditional computational chemistry methods holds great promise for advancing our understanding of this compound and other phosphinothioates.

Future Research Directions and Theoretical Applications of S Butyl Dipiperidinophosphinothioate

Exploration of Unconventional Reactivity and Novel Transformations of the P-S Bond

The phosphorus-sulfur bond is a key functional group whose unique reactivity can be harnessed to develop chemical transformations that are otherwise challenging to achieve. researchgate.net Future research could focus on exploiting the P-S bond in S-Butyl dipiperidinophosphinothioate for unconventional reactions. Investigations might explore its cleavage and functionalization under various catalytic conditions, including transition-metal catalysis, photoredox catalysis, and electrochemistry. dntb.gov.uaucc.ie

Potential research directions include:

Catalytic Activation: Designing catalytic systems that selectively activate the P-S bond, allowing for cross-coupling reactions. This could enable the introduction of the dipiperidinophosphinoyl group onto various organic scaffolds.

Radical Chemistry: Exploring the homolytic cleavage of the P-S bond to generate phosphorus-centered radicals. These reactive intermediates could participate in novel addition reactions to unsaturated systems, providing new pathways for carbon-phosphorus bond formation.

Asymmetric Transformations: Developing chiral catalysts that can engage the P-S bond in stereoselective reactions, leading to the synthesis of P-chiral organophosphorus compounds, which are valuable in asymmetric catalysis and medicinal chemistry. researchgate.net

The unique reactivity of the phosphorus-sulfur bond presents an opportunity for researchers to develop new synthetic methods that are not feasible with conventional organophosphorus chemistry. researchgate.net

Development of this compound as a Precursor for Advanced Organic Synthesis

Organophosphorus compounds are widely utilized as reagents, catalysts, and precursors in organic synthesis. nih.govnih.gov this compound can serve as a versatile precursor for the synthesis of more complex molecules. The dipiperidinophosphinoyl moiety could be transferred to other molecules, or the butylthio group could be replaced to introduce different functionalities.

Key areas for development include:

Phosphinoylation Reagent: Utilizing the compound as a phosphinoylation agent to introduce the dipiperidinophosphinoyl group into alcohols, amines, and other nucleophiles. This could be valuable for creating libraries of novel phosphinamide derivatives for biological screening.

Synthon for Heterocycle Synthesis: The reactivity of the P-S bond and the nitrogen atoms in the piperidine (B6355638) rings could be harnessed in cyclization reactions to construct novel phosphorus- and nitrogen-containing heterocyclic compounds. researchgate.net

Protecting Group Chemistry: The S-butyl group could potentially be used as a protecting group for the phosphinothioate moiety, which can be selectively removed under specific conditions to unmask the reactive P-S(H) group for further transformations.

Integration of Green Chemistry Principles into Future Phosphinothioate Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and the incorporation of green chemistry principles. nih.govsolubilityofthings.com Future research into the synthesis of this compound and related compounds should prioritize the development of environmentally benign methodologies. acs.orgrsc.org This involves a holistic approach considering starting materials, solvents, catalysts, and energy consumption. rjpn.org

The application of green chemistry principles can significantly reduce the environmental footprint of phosphinothioate synthesis. mdpi.comdntb.gov.ua Methodologies that avoid the use of toxic reagents, such as those employing P-Cl precursors, are highly desirable. ucc.ie

Table 1: Application of Green Chemistry Principles to Phosphinothioate Synthesis
Green Chemistry PrincipleApplication in Phosphinothioate SynthesisPotential Benefit
Waste Prevention nih.govDesigning synthetic routes with high atom economy to minimize byproduct formation.Reduced waste generation and disposal costs.
Atom Economy nih.govUtilizing addition reactions and catalytic cycles where most atoms from the reactants are incorporated into the final product.Maximized raw material efficiency.
Less Hazardous Chemical Syntheses nih.govReplacing hazardous reagents (e.g., toxic P-Cl precursors) and solvents with safer alternatives. ucc.ieImproved safety for researchers and reduced environmental pollution.
Safer Solvents and Auxiliaries nih.govEmploying water, supercritical fluids, or solvent-free reaction conditions. mdpi.comReduced volatile organic compound (VOC) emissions and solvent-related waste.
Design for Energy Efficiency rjpn.orgDeveloping reactions that proceed at ambient temperature and pressure, potentially using microwave or sonochemical methods. researchgate.netresearchgate.netLower energy consumption and reduced costs.
Use of Renewable Feedstocks solubilityofthings.comInvestigating the use of bio-based starting materials for the synthesis of the butyl and piperidine moieties.Reduced reliance on finite fossil fuel resources.
Catalysis nih.govEmploying highly selective and recyclable catalysts to replace stoichiometric reagents.Increased reaction efficiency and reduced waste.

Theoretical Consideration of this compound in Material Science Applications (e.g., as ligands or catalysts)

The field of material science could benefit from the unique properties of this compound. The presence of electron-donating nitrogen atoms and a polarizable sulfur atom makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. cfmot.de

Theoretical and computational studies could predict and guide the development of materials with desired properties:

Ligand Design: The phosphorus, sulfur, and nitrogen atoms can act as coordination sites for transition metals. The steric bulk of the piperidine rings and the electronic properties of the phosphinothioate core can be tuned to influence the stability, reactivity, and selectivity of the resulting metal complexes. These complexes could find applications in homogeneous catalysis, such as in cross-coupling reactions. cfmot.de

Catalyst Development: The compound itself, or its derivatives, could function as an organocatalyst. The Lewis basic nitrogen atoms and the phosphorus center could participate in activating substrates in various organic transformations.

Surface Modification: The molecule could be used to modify the surface of materials, such as nanoparticles or electrodes. The phosphinothioate group can potentially bind to metal surfaces, while the organic moieties can be tailored to control surface properties like hydrophobicity or reactivity.

Design of Advanced Biochemical Probes for Mechanistic Enzymatic Studies (non-clinical)

Biochemical probes are essential tools for studying the activity and mechanism of enzymes. nih.gov The phosphinothioate moiety in this compound can be engineered to create advanced probes for non-clinical enzymatic research. nih.govrsc.org

Future research in this area could involve:

Activity-Based Probes: Designing probes where the P-S bond is a target for specific classes of enzymes, such as hydrolases or transferases. Cleavage of this bond by an enzyme could release a reporter molecule (e.g., a fluorophore or a chromophore), allowing for the real-time monitoring of enzyme activity. rsc.orgresearchgate.net

Enzyme Inhibitor Scaffolds: The dipiperidinophosphinothioate structure could serve as a scaffold for the design of enzyme inhibitors. By modifying the piperidine and butyl groups, it may be possible to create molecules that bind selectively to the active site of a target enzyme.

Mechanistic Probes: Isotopically labeled versions of this compound could be synthesized to study the kinetic and mechanistic details of enzymatic reactions involving phosphorus and sulfur chemistry.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing S-Butyl dipiperidinophosphinothioate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiophosphorylation reactions. Purity verification requires chromatographic techniques (e.g., HPLC or GC) coupled with mass spectrometry for structural confirmation. Replicate measurements (minimum duplicates) are recommended to ensure reproducibility, as emphasized in assay protocols . Detailed experimental steps should follow guidelines for reporting chemical synthesis, including reagent preparation, reaction conditions, and characterization data .

Q. Which analytical techniques are most effective for characterizing the structural integrity of This compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Fourier-transform infrared (FTIR) spectroscopy are critical for confirming functional groups and phosphorus-thioate bonding. X-ray crystallography can resolve stereochemical ambiguities. Data interpretation should cross-reference with established spectral libraries, and statistical validation (e.g., signal-to-noise ratios) is essential .

Q. What precautions are necessary when handling This compound in laboratory settings?

  • Methodological Answer : Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis. Personal protective equipment (PPE) and fume hoods are mandatory due to potential toxicity. Storage should adhere to stability guidelines for organophosphorus compounds, with desiccants and temperature control (-20°C for long-term storage) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer : Employ a factorial design to test pH (3–10) and temperature (4–70°C) gradients. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Use the PICOT framework (Population: compound; Intervention: environmental variables; Comparison: baseline stability; Outcome: degradation rate; Time: 0–72 hours) to structure hypotheses . Statistical analysis (ANOVA) should identify significant interactions .

Q. What methodologies resolve contradictions in reported data on the compound’s stability in aqueous vs. nonpolar solvents?

  • Methodological Answer : Conduct comparative stability studies using deuterated solvents (D₂O, DMSO-d6) for NMR tracking of hydrolysis byproducts. Replicate conflicting experiments with controlled humidity and oxygen levels. Data normalization (e.g., correcting for solvent dielectric constants) and meta-analysis of prior studies can clarify discrepancies .

Q. What strategies optimize the synthesis of This compound for high-yield, scalable production in specialized reaction systems (e.g., flow chemistry)?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize catalyst loading, solvent polarity, and residence time in flow reactors. Use response surface methodology (RSM) to model yield vs. variables. Characterization must include purity assays (HPLC) and scalability assessments (e.g., gram-scale trials) .

Data Analysis and Reporting

Q. How should researchers statistically validate experimental results when studying this compound’s interactions with biological targets?

  • Methodological Answer : Use biological triplicates (n=3) for assays (e.g., enzyme inhibition studies). Apply t-tests or nonparametric equivalents (Mann-Whitney U) for pairwise comparisons. Report effect sizes and confidence intervals to contextualize significance. Data must comply with journal guidelines for transparency and reproducibility .

Q. What frameworks guide the formulation of hypothesis-driven research questions for novel applications of This compound (e.g., as a catalyst or enzyme modulator)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example: "Does This compound enhance catalytic efficiency in cross-coupling reactions compared to traditional ligands (Feasible)?". Literature gaps should be identified via systematic reviews .

Compliance and Ethics

Q. How should researchers address ethical considerations when publishing data on this compound’s potential toxicity?

  • Methodological Answer : Disclose all toxicity assays (e.g., LD50, EC50) in the Materials and Methods section, citing institutional review board (IRB) approvals if applicable. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Conflict of interest statements are mandatory if funding sources relate to commercial entities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.